molecular formula C26H25N3O4 B11128606 N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

Cat. No.: B11128606
M. Wt: 443.5 g/mol
InChI Key: WADZISPOYHAJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a complex organic compound that features a quinazolinone core linked to a benzamide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Linking the Methylene Bridge: The final step involves the formation of the methylene bridge, typically achieved through a Friedel-Crafts alkylation reaction using formaldehyde or paraformaldehyde as the methylene source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes or receptors involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide: Unique due to its specific substitution pattern and the presence of both quinazolinone and benzamide moieties.

    4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide: Lacks the dimethoxyphenethyl group, which may affect its biological activity.

    N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}aniline: Aniline instead of benzamide, which could alter its interaction with biological targets.

Uniqueness

The uniqueness of This compound lies in its dual functional groups, which allow it to interact with multiple biological targets, potentially leading to a broader spectrum of activity compared to similar compounds.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C26H25N3O4/c1-32-23-12-9-18(15-24(23)33-2)13-14-27-25(30)20-10-7-19(8-11-20)16-29-17-28-22-6-4-3-5-21(22)26(29)31/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,30)

InChI Key

WADZISPOYHAJGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.